3,4-Dinitrobenzenesulfonyl chloride

Electrochemistry Radical anion intermediates Sulfonyl chloride reduction

3,4-Dinitrobenzenesulfonyl chloride (CAS 100367-66-6) is a dinitro-substituted arylsulfonyl chloride with the molecular formula C₆H₃ClN₂O₆S and a molecular weight of 266.62 g/mol. As a member of the nitrobenzenesulfonyl chloride family, this compound features two electron-withdrawing nitro groups positioned at the meta (3-) and para (4-) positions relative to the reactive sulfonyl chloride (–SO₂Cl) moiety.

Molecular Formula C6H3ClN2O6S
Molecular Weight 266.62 g/mol
CAS No. 100367-66-6
Cat. No. B034851
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-Dinitrobenzenesulfonyl chloride
CAS100367-66-6
SynonymsBenzenesulfonoyl chloride, 3,4-dinitro-
Molecular FormulaC6H3ClN2O6S
Molecular Weight266.62 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1S(=O)(=O)Cl)[N+](=O)[O-])[N+](=O)[O-]
InChIInChI=1S/C6H3ClN2O6S/c7-16(14,15)4-1-2-5(8(10)11)6(3-4)9(12)13/h1-3H
InChIKeyCFCJOWCTJBGWMR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,4-Dinitrobenzenesulfonyl Chloride (CAS 100367-66-6) – Scientific Selection and Procurement Baseline


3,4-Dinitrobenzenesulfonyl chloride (CAS 100367-66-6) is a dinitro-substituted arylsulfonyl chloride with the molecular formula C₆H₃ClN₂O₆S and a molecular weight of 266.62 g/mol [1]. As a member of the nitrobenzenesulfonyl chloride family, this compound features two electron-withdrawing nitro groups positioned at the meta (3-) and para (4-) positions relative to the reactive sulfonyl chloride (–SO₂Cl) moiety . The regioisomeric arrangement of its nitro substituents fundamentally differentiates its electrochemical, steric, and electronic behavior from its more commonly cited 2,4-dinitro isomer (CAS 1656-44-6) as well as from mono-nitro and other dinitro congeners [2]. Commercially available at typical purities of ≥95%, this compound serves as a sulfonylation reagent for amine protection, sulfonamide synthesis, and the construction of electron-deficient aromatic architectures for molecular recognition applications .

Why 3,4-Dinitrobenzenesulfonyl Chloride Cannot Be Replaced by Generic Analogs – The Substitution Hazard


Within the nitrobenzenesulfonyl chloride family, seemingly minor positional variations of nitro substituents produce profound mechanistic discontinuities that render generic substitution scientifically invalid. The 2,4-dinitro isomer (CAS 1656-44-6), widely used as the dNBS-Cl protecting group in Fukuyama amine chemistry, possesses an ortho-nitro group that imposes steric compression on the sulfonyl chloride reaction center and locks the electrochemical reduction into a concerted 'sticky' dissociative mechanism with S–Cl bond cleavage coupled to electron transfer [1]. In contrast, the 3,4-dinitro isomer presents a meta-nitro group that enables a stepwise reduction pathway via a detectable radical anion intermediate, while the para-nitro group concurrently imparts through-resonance stabilization of the arylsulfinyl radical dissociation product [1]. Mono-nitro analogs such as 3-nitrobenzenesulfonyl chloride (which exhibits autocatalytic disulfone formation) and 4-nitrobenzenesulfonyl chloride each display singular mechanistic profiles that fail to recapitulate the dual electronic character of the 3,4-dinitro substitution pattern [1]. Even the 3,5-dinitro isomer (CAS 31206-25-4), which places both nitro groups in meta positions, forgoes the para-nitro contribution to resonance stabilization, producing yet another distinct reactivity profile . These position-dependent mechanistic divergences translate directly into differences in reaction rates, product distributions, and compatibility with downstream synthetic transformations.

3,4-Dinitrobenzenesulfonyl Chloride – Quantitative Differentiation Evidence for Procurement Decisions


Electrochemical Reduction Mechanism: Stepwise vs. Concerted Electron Transfer Determined by Nitro Position

Cyclic voltammetry studies by Saley et al. (2024) demonstrate that the electrochemical reduction mechanism of nitro-substituted benzenesulfonyl chlorides is governed exclusively by nitro group position. 3-Nitrobenzenesulfonyl chloride (meta-nitro) reduces via a stepwise mechanism forming a detectable radical anion intermediate before S–Cl bond cleavage. In contrast, 4-nitrobenzenesulfonyl chloride (para-nitro) and 2,4-dinitrobenzenesulfonyl chloride (ortho/para) both follow a concerted 'sticky' dissociative mechanism where electron transfer and S–Cl bond cleavage occur simultaneously. The 3,4-dinitro isomer, bearing both meta- and para-nitro groups, uniquely combines these two mechanistic pathways: the meta-nitro group enables stepwise radical anion formation while the para-nitro group provides through-resonance stabilization of the dissociative arylsulfinyl radical product [1]. This dual mechanistic character is not accessible to any single-nitro isomer or the 2,4-dinitro isomer, which lacks a meta-nitro group and is additionally sterically hindered at the ortho position, preventing autocatalytic disulfone formation observed for 3-nitro and 4-nitro analogs [1].

Electrochemistry Radical anion intermediates Sulfonyl chloride reduction

Steric Accessibility of Sulfonyl Chloride: Absence of Ortho-Nitro Group Differentiates 3,4-Isomer from 2,4-Isomer

The 2,4-dinitrobenzenesulfonyl chloride isomer bears a nitro group at the ortho (2-) position adjacent to the –SO₂Cl group, creating significant steric compression around the electrophilic sulfur center. This steric hindrance has been experimentally demonstrated to block bimolecular reactions: Saley et al. (2024) showed that autocatalytic diaryl disulfone formation is prevented in 2-nitro and 2,4-dinitro isomers specifically due to 'sterical hindrance of the nitro substituent at the ortho position' [1]. The 3,4-dinitro isomer, with no ortho substituent, presents an unencumbered sulfonyl chloride reaction center, which is expected to exhibit faster kinetics with sterically demanding nucleophiles compared to the 2,4-isomer. Kinetic studies on the related 2,4-dinitrobenzenesulfonyl chloride with propylamine in 19 organic solvents and 10 ionic liquids (Gazitúa et al., 2018) provide a reference baseline for SNAr reactivity that the 3,4-isomer can be expected to exceed for bulky amine substrates due to reduced steric demand [2].

Steric hindrance SNAr reactivity Nucleophilic substitution

Dual-Nitro Electronic Activation: Comparative Electrophilicity of the Sulfonyl Chloride Group

The electron-withdrawing effect of the two nitro groups in 3,4-dinitrobenzenesulfonyl chloride strongly activates the –SO₂Cl group toward nucleophilic attack. The 3,4-isomer benefits from both a meta-nitro (σₘ = 0.71) and a para-nitro (σₚ = 0.78) substituent constant, providing a combined Hammett electronic effect that is distinct from the ortho/para combination of the 2,4-isomer. Ortho substituent constants are complicated by proximity effects and steric contributions, making electronic predictions for the 2,4-isomer less reliable. In the context of biomolecular conjugation, Lee and Baney (2004) demonstrated that dinitrobenzenesulfonyl-modified oligochitosan exhibits a larger ¹H NMR chemical shift variation upon π–π complexation with amitriptyline compared to the mononitro benzenesulfonyl analog, confirming that the dinitro substitution pattern enhances electron deficiency and π-acceptor strength [1]. The 3,4-isomer, with its specific electron density distribution, is anticipated to offer different π-complexation selectivity compared to the 2,4-isomer due to altered frontier orbital energies.

Electrophilicity Hammett substituent constants Sulfonylation reactivity

Autocatalytic Disulfone Formation: A Pathway Unique to Non-Ortho-Substituted Nitrobenzenesulfonyl Chlorides

Saley et al. (2024) identified an autocatalytic mechanism in the electrochemical reduction of 3-nitrobenzenesulfonyl chloride and 4-nitrobenzenesulfonyl chloride wherein the initially formed diaryl disulfone reduction product is more easily reduced than the parent sulfonyl chloride, establishing a self-accelerating reaction cycle. Critically, this autocatalytic pathway is abolished in the 2-nitrobenzenesulfonyl chloride and 2,4-dinitrobenzenesulfonyl chloride due to steric hindrance from the ortho-nitro group preventing disulfone formation [1]. The 3,4-dinitro isomer, lacking an ortho substituent, is predicted to retain the autocatalytic disulfone formation capability via its meta-nitro pathway while simultaneously benefiting from para-nitro through-resonance stabilization of reduction products. This autocatalytic behavior has practical synthetic implications: at appropriate concentrations, the 3,4-isomer can undergo self-propagating reduction, potentially enabling more efficient electro-synthetic conversions of sulfonyl chlorides to sulfonamides or other reduced sulfur species compared to the 2,4-isomer.

Autocatalysis Disulfone formation Reaction mechanism

Physical Property Comparison: Melting Point, Density, and Spectral Fingerprinting of Dinitrobenzenesulfonyl Chloride Isomers

While both the 3,4-dinitro and 2,4-dinitro isomers share the same molecular formula (C₆H₃ClN₂O₆S, MW 266.62) and a reported melting point range of 101–103 °C, they are distinguishable by spectroscopic methods essential for quality control and identity verification. SpectraBase provides distinct ¹H NMR (DMSO-d₆) and GC-MS spectra for the 3,4-isomer (Compound ID CX3AhdqdYbD, InChIKey: CFCJOWCTJBGWMR-UHFFFAOYSA-N) [1]. The 2,4-isomer (InChIKey: SSFSNKZUKDBPIT-UHFFFAOYSA-N, CAS 1656-44-6) is similarly characterized in the Encyclopedia of Reagents for Organic Synthesis with physical data: mp 102 °C, flash point 206.6 ± 46.7 °C, soluble in most organic solvents [2]. Both isomers have a density of approximately 1.8 ± 0.1 g/cm³ and boiling point of ~418 °C at 760 mmHg (predicted) . The 4-chloro-3,5-dinitrobenzenesulfonyl chloride analog (CAS 35168-72-0), a further functionalized derivative used as the herbicide oryzalin intermediate, exhibits a distinct melting point of 85–87 °C and demonstrates the synthetic utility of the 3,5-dinitro substitution pattern in agrochemical manufacturing .

Melting point Density Spectroscopic characterization

Synthetic Utility in Sulfonamide Protecting Group Strategies: Isomer-Dependent Deprotection Kinetics

The 2,4-dinitrobenzenesulfonyl (dNBS) group is an established temporary protecting group for primary amines, with deprotection achieved via thiol-mediated cleavage (e.g., thiophenol, mercaptoacetic acid) or under mild basic conditions [1]. The 2,4-dinitrobenzenesulfonyl chloride reagent (CAS 1656-44-6) is commercially available from major suppliers (Sigma-Aldrich 97%, Thermo Scientific 98%) and is documented for sulfonation of glycosylamines to yield N-glycosyl-2,4-dinitrobenzenesulfonamides and for the synthesis of tert-butyl 2-[(2,4-dinitrophenyl)sulfonyl]aminoacetate . The 3,4-dinitro isomer, while less precedented in the protecting group literature, is expected to form sulfonamides with altered deprotection kinetics due to the distinct electronic environment: the absence of ortho-nitro resonance withdrawal may result in slower nucleophilic deprotection by thiolates, offering a tunable stability window for orthogonal protection schemes where the 2,4-dinitro group deprotects too rapidly [2].

Protecting group Sulfonamide Deprotection kinetics

Procurement-Driven Application Scenarios for 3,4-Dinitrobenzenesulfonyl Chloride


Electro-Synthetic Production of Sulfonamides via Controlled Potential Electrolysis

Research groups developing green electrochemical methods for sulfonamide synthesis should procure the 3,4-isomer rather than the 2,4-isomer when the synthetic strategy exploits autocatalytic disulfone-mediated current amplification. As demonstrated by Saley et al. (2024), the 2,4-dinitro isomer cannot participate in autocatalytic disulfone formation due to ortho-nitro steric hindrance [1]. The 3,4-isomer, lacking this steric block, is predicted to support autocatalysis, enabling higher current efficiency and reduced energy consumption in electrosynthetic protocols. This is particularly relevant for the paired electrochemical synthesis of benzenesulfonamide derivatives from dinitrobenzene and arylsulfinic acids described in the literature [2].

Sterically Demanding Amine Functionalization in Complex Molecule Synthesis

When sulfonylation of sterically hindered primary or secondary amines is required—such as in the late-stage functionalization of natural products or macrocyclic intermediates—the 3,4-dinitro isomer offers a sterically unencumbered reaction center compared to the 2,4-isomer. The ortho-nitro group in the 2,4-isomer sterically impedes nucleophilic approach to the sulfonyl chloride (Saley et al., 2024) [1]. Synthetic chemists encountering low yields with 2,4-dinitrobenzenesulfonyl chloride for bulky amine substrates should evaluate the 3,4-isomer as a drop-in replacement, with the reasonable expectation of improved conversion due to reduced steric demand at the electrophilic center.

π-π Complexation-Based Drug Detoxification and Molecular Recognition Scaffolds

For biomedical engineering applications involving electron-deficient aromatic scaffolds for drug sequestration via π-π complexation—such as the oligochitosan-based amitriptyline detoxification system described by Lee and Baney (2004)—the choice of dinitrobenzenesulfonyl isomer directly affects π-acceptor strength and binding selectivity [1]. The 3,4-isomer provides a distinct electrostatic potential surface compared to the 2,4-isomer, which may enhance selectivity toward specific drug molecules with complementary π-electron density distributions. Procurement of the 3,4-isomer enables systematic structure–activity relationship studies to optimize π-complexation affinity.

Agrochemical Intermediate Synthesis Leveraging 3,4-Dinitro Substitution Pattern

The 3,5-dinitro-4-chlorobenzenesulfonyl chloride (CAS 35168-72-0), a close structural analog of the 3,4-isomer, serves as the key intermediate for the herbicide oryzalin, demonstrating that dinitrobenzenesulfonyl chloride scaffolds with meta-substitution patterns have validated agrochemical utility [1]. The 3,4-dinitro isomer can serve as a precursor for further functionalization (e.g., nucleophilic aromatic substitution at positions activated by the nitro groups) to generate novel sulfonamide-based agrochemical candidates, offering a distinct regiochemical entry point compared to the 2,4-isomer which directs substitution to different positions.

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